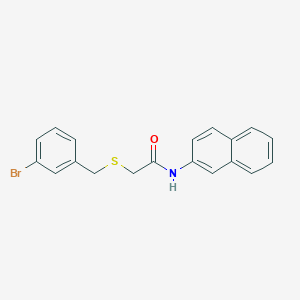![molecular formula C23H24F3N3O6 B15005278 N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}-2-ethoxybenzamide](/img/structure/B15005278.png)
N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}-2-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}-2-ethoxybenzamide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, an imidazolidinone ring, and a dimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}-2-ethoxybenzamide typically involves multiple steps:
Formation of the Imidazolidinone Ring: This step involves the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Attachment of the Dimethoxyphenyl Group: This step involves the reaction of the intermediate compound with a dimethoxyphenyl ethyl halide under nucleophilic substitution conditions.
Formation of the Final Compound: The final step involves the reaction of the intermediate with 2-ethoxybenzoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.
Reduction: Reduction reactions can occur at the imidazolidinone ring, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkoxides and amines.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials.
Biology
Enzyme Inhibition: The compound can act as an inhibitor of various enzymes, making it useful in biochemical research.
Protein Binding: The compound can be used to study protein-ligand interactions.
Medicine
Drug Development: The compound can be used as a lead compound in the development of new pharmaceuticals, particularly for the treatment of cancer and inflammatory diseases.
Industry
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex organic compounds.
Agriculture: The compound can be used in the development of new agrochemicals.
Mecanismo De Acción
The mechanism of action of N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}-2-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can bind to receptors, modulating their signaling pathways. The exact mechanism of action depends on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-2-ethoxybenzamide: Similar structure but lacks the trifluoromethyl group.
N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-(methyl)imidazolidin-4-yl}-2-ethoxybenzamide: Similar structure but has a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}-2-ethoxybenzamide imparts unique properties, such as increased lipophilicity and metabolic stability, making it more suitable for certain applications compared to similar compounds.
Propiedades
Fórmula molecular |
C23H24F3N3O6 |
|---|---|
Peso molecular |
495.4 g/mol |
Nombre IUPAC |
N-[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-ethoxybenzamide |
InChI |
InChI=1S/C23H24F3N3O6/c1-4-35-16-8-6-5-7-15(16)19(30)27-22(23(24,25)26)20(31)29(21(32)28-22)12-11-14-9-10-17(33-2)18(13-14)34-3/h5-10,13H,4,11-12H2,1-3H3,(H,27,30)(H,28,32) |
Clave InChI |
BOWCZKSHWOSLTL-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1C(=O)NC2(C(=O)N(C(=O)N2)CCC3=CC(=C(C=C3)OC)OC)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one](/img/structure/B15005196.png)
![N-[4-(1-{[4-(acetylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B15005199.png)
![4-(5-{[1-(2-amino-2-oxoethyl)-3-nitro-1H-1,2,4-triazol-5-yl]sulfanyl}-1H-tetrazol-1-yl)benzamide](/img/structure/B15005219.png)
![3-(4-Methoxyphenyl)-3-[(2-nitrobenzoyl)amino]propanoic acid](/img/structure/B15005222.png)
![3,5-Dimethyl 1-[(adamantan-1-YL)methyl]-4-(thiophen-3-YL)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B15005230.png)
![2-(4-Methylphenyl)naphtho[2,3-g][1,2]benzothiazole-3,6,11-trione](/img/structure/B15005237.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-N-methyl-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide](/img/structure/B15005243.png)
![propan-2-yl 6-{[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylate](/img/structure/B15005245.png)
![(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-hexyl-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B15005249.png)
![5-({[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B15005264.png)
![4-[[Benzoyl-(4-fluoro-phenyl)-amino]-methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester](/img/structure/B15005268.png)

![2-({(E)-[1-(4-fluorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl (3,4-dichlorophenyl)carbamate](/img/structure/B15005272.png)
![2-(2,4-Dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B15005277.png)
